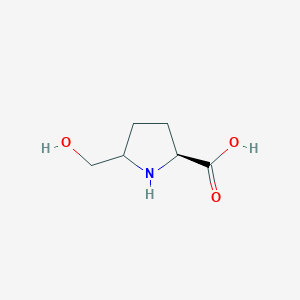

5-(Hydroxymethyl)-L-proline

Vue d'ensemble

Description

5-(Hydroxymethyl)-L-proline is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

For instance, 5-Hydroxymethylfurfural, a compound with a similar hydroxymethyl group, has shown positive pharmacological effects on cardiovascular and hematological disorders . It significantly increased the number of peripheral blood cells and reversed splenomegaly in rats .

Mode of Action

For example, 5-Hydroxymethylfurfural upregulated CYP17A1 and HSD3B1 protein expression in splenic tissues .

Biochemical Pathways

For instance, 5-Hydroxymethylfurfural has been found to affect steroid hormone biosynthesis and other pathways .

Pharmacokinetics

For example, Tolterodine, a drug that is extensively hydrolyzed to its active metabolite 5-hydroxymethyl tolterodine, has an elimination half-life of 2.4 hours for both males and females .

Result of Action

For instance, 5-Hydroxymethylfurfural significantly increased the number of peripheral blood cells and reversed splenomegaly in rats .

Action Environment

For instance, the high reactivity of the formyl group of 5-Hydroxymethylfurfural can lead to undesired oligomerization reactions, which is usually countered by working in dilute non-aqueous solutions .

Activité Biologique

5-(Hydroxymethyl)-L-proline, a derivative of the amino acid proline, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various case studies that illustrate its efficacy in different biological contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of a hydroxymethyl group attached to the proline structure. This modification can influence its reactivity and interactions with biological systems. The compound can be synthesized enzymatically or through chemical methods. For instance, one study reported the enzymatic preparation of 5-hydroxy-L-proline from N-protected L-ornithine using transaminases or amine oxidases, showcasing its potential as an intermediate in synthesizing pharmaceuticals like saxagliptin, a DPP-4 inhibitor used in diabetes treatment .

1. Anticancer Properties

Research has indicated that derivatives of L-proline, including this compound, can exhibit significant anticancer activity. A study involving spiro-oxindole derivatives synthesized from L-proline demonstrated potent anticancer effects against various cancer cell lines, including colorectal and hepatocellular carcinoma . The mechanism behind this activity often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antidiabetic Effects

The compound's role as a DPP-4 inhibitor suggests its potential in managing diabetes by enhancing insulin secretion and lowering blood glucose levels. The enzymatic synthesis pathways that incorporate this compound into larger peptide structures could lead to new therapeutic agents for diabetes management .

3. Neuroprotective Effects

Emerging studies suggest that proline derivatives may have neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease. The ability of these compounds to inhibit amyloid aggregation has been explored, indicating a promising avenue for further research into neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity : As a structural analog of proline, it may influence enzyme activities involved in metabolic pathways.

- Interaction with Receptors : The hydroxymethyl group may facilitate interactions with specific receptors or proteins, enhancing or inhibiting their functions.

- Induction of Apoptosis : In cancer cells, compounds derived from proline have been shown to activate apoptotic pathways, leading to cell death.

Case Studies and Research Findings

Applications De Recherche Scientifique

Chemical Properties and Structure

5-HM-L-Pro is characterized by its unique chemical structure, which includes a hydroxymethyl group attached to the proline backbone. This modification enhances its solubility and reactivity compared to standard proline. The compound's molecular formula is with a molecular weight of approximately 145.16 g/mol .

Pharmaceutical Development

5-HM-L-Pro has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural similarity to proline allows it to serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure drugs.

Case Study: Synthesis of Antiviral Agents

- Researchers have employed 5-HM-L-Pro in the synthesis of antiviral agents targeting viral proteases. The compound's ability to mimic natural substrates enhances binding affinity and specificity, leading to more effective inhibitors .

Protein Stabilization

The compound acts as a stabilizing agent for proteins, particularly during crystallization processes. Its role as a chemical chaperone helps prevent protein aggregation, which is crucial for maintaining biological activity in therapeutic proteins.

Data Table: Protein Stabilization Efficacy

| Protein Type | Stabilizing Concentration (M) | Reference |

|---|---|---|

| Monoclonal Antibodies | 1.3 | Hung et al. (2018) |

| Insulin | 0.05–0.25 | Choudhary et al. (2015) |

| Lysozyme | 1.5–4.0 | Samuel et al. (1997) |

Cryopreservation

5-HM-L-Pro has shown promise in cryopreservation techniques for biological specimens, including stem cells and oocytes. Its properties help mitigate damage during freezing and thawing processes.

Case Study: Human Mesenchymal Stem Cells

- A study demonstrated that incorporating 5-HM-L-Pro into cryopreservation media improved the viability of human mesenchymal stem cells post-thaw, suggesting its potential in regenerative medicine applications .

Material Science

In materials science, 5-HM-L-Pro is being explored as a precursor for bio-based polymers and composites due to its renewable nature and functional groups that facilitate polymerization.

Data Table: Applications in Material Science

Propriétés

IUPAC Name |

(2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-3-4-1-2-5(7-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMUWLPFHMMTAX-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N[C@@H]1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50816835 | |

| Record name | 5-(Hydroxymethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61500-97-8 | |

| Record name | 5-(Hydroxymethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal structure of N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid?

A1: The research reveals that N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid exists as a zwitterion in its crystal form []. The molecule adopts an envelope conformation with a distinct intramolecular hydrogen bond. Furthermore, it forms a three-dimensional network through intermolecular hydrogen bonding, with each molecule acting as both a donor and acceptor for four hydrogen bonds []. This intricate network highlights the potential for significant intermolecular interactions, which could influence its properties and potential applications.

Q2: How was the absolute stereochemistry of N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid determined?

A2: The researchers used d-glucuronolactone as the starting material to synthesize the compound, which allowed them to confidently determine the absolute stereochemistry of the final product []. This approach ensures clarity regarding the spatial arrangement of atoms within the molecule, a crucial factor for understanding its interactions and potential biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.